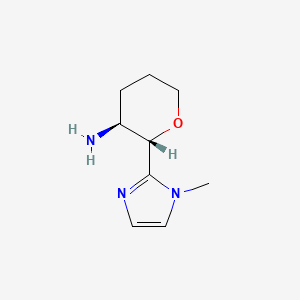
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tetrahydropyran ring fused with an imidazole moiety, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various positions, potentially altering the tetrahydropyran ring or the imidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its imidazole moiety.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine: Unique due to its specific stereochemistry and structural features.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents or ring systems.
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the imidazole and tetrahydropyran rings, along with its chiral centers, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8/h4-5,7-8H,2-3,6,10H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BIQGQNWXPFHYJQ-YUMQZZPRSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)N |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


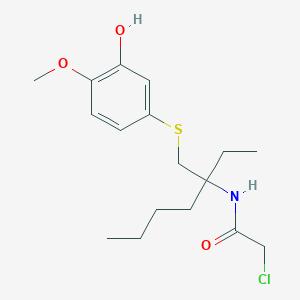
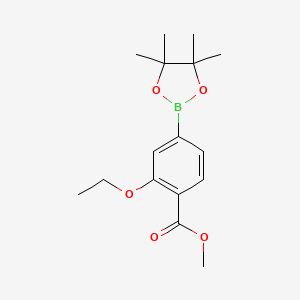
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)
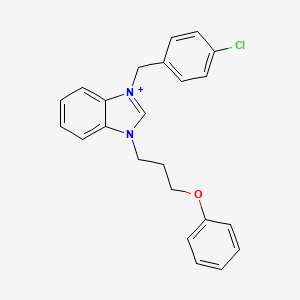
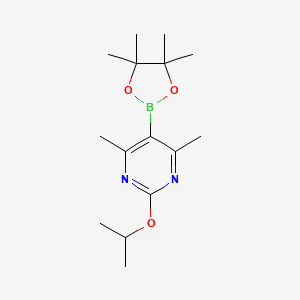
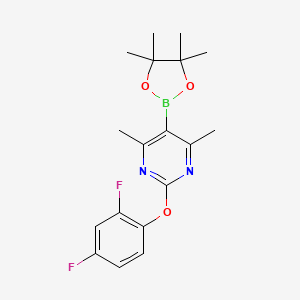

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
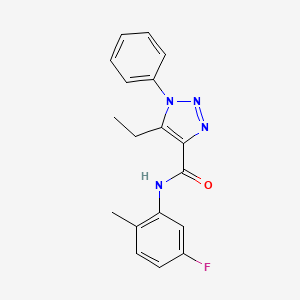
![1,2-dimethyl-5-{2-oxo-2-[4-(1-pyrrolidinylsulfonyl)-1,4-diazepan-1-yl]ethoxy}-4(1H)-pyridinone](/img/structure/B13359680.png)

![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)
